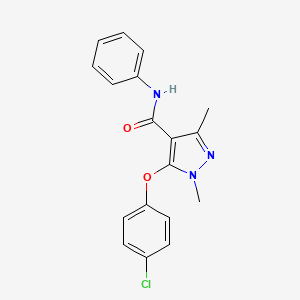
5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide (hereafter referred to as “5-CPP-4-CN”) is a synthetic small molecule that has been studied for its potential use in various scientific and medical applications. 5-CPP-4-CN is a member of the pyrazole family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory and antifungal properties. Additionally, 5-CPP-4-CN has been studied for its potential use in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
Pyrazole Heterocycles Synthesis
Pyrazole derivatives, including 5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide, play a significant role in medicinal chemistry. They serve as key templates for combinatorial chemistry and are crucial for synthesizing biologically active compounds. Pyrazoles exhibit a broad range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. These derivatives are extensively used as synthons in organic synthesis, leading to the production of heterocyclic systems with varied bioactive properties. The successful synthesis of heterocyclic appended pyrazoles under different conditions, including microwave irradiation, highlights the versatility of these compounds in medicinal and organic chemistry (Dar & Shamsuzzaman, 2015).
Antitumor Activity of Imidazole Derivatives
Although 5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide is not explicitly mentioned, imidazole derivatives, a related class of compounds, have been reviewed for their antitumor activities. Derivatives like bis(2-chloroethyl)amino derivatives of imidazole have shown promising results in preclinical testing. These structures are vital for both searching for new antitumor drugs and synthesizing compounds with varied biological properties (Iradyan et al., 2009).
Significance in Drug Discovery and Development
The chemical structure of 5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide and its related compounds are significant in drug discovery and development. The presence of the pyrazole core, particularly in 1,3,4-oxadiazole compounds, indicates a wide range of pharmacological properties and potential applications in various domains such as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. These compounds are recognized for their diverse pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, insecticidal, and anti-parasitic effects. The versatility in the chemical reactivity and biological properties of these compounds underscores their significance in the development of new medicinal agents (Rana, Salahuddin, & Sahu, 2020).
Role in the Synthesis of Heterocycles
Compounds with the pyrazole structure are pivotal in synthesizing various heterocyclic compounds. The unique reactivity of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones allows the generation of different classes of heterocyclic compounds and dyes under mild reaction conditions. These derivatives serve as valuable building blocks for synthesizing heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, highlighting their importance in organic synthesis and potential applications in various industries (Gomaa & Ali, 2020).
Propriétés
IUPAC Name |
5-(4-chlorophenoxy)-1,3-dimethyl-N-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-16(17(23)20-14-6-4-3-5-7-14)18(22(2)21-12)24-15-10-8-13(19)9-11-15/h3-11H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVXFVBAKCKLBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenoxy)-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



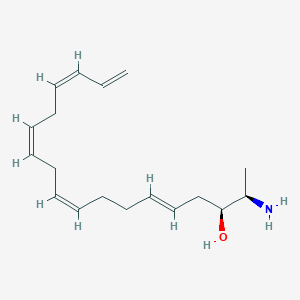
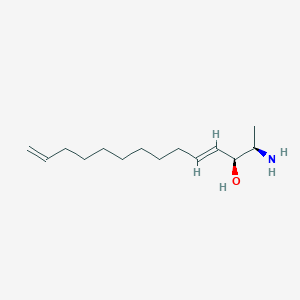
![2-2-Cyclopropyl-5-fluoro-1H-benzo[d]imidazol-1-ylacetic acid](/img/structure/B3034258.png)
![7'-Chlorospiro[cyclopropane-1,3'-indoline]](/img/structure/B3034261.png)
![7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B3034264.png)
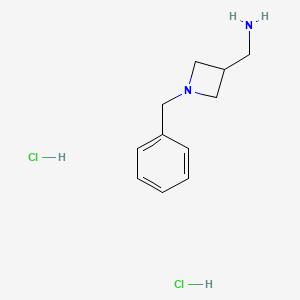
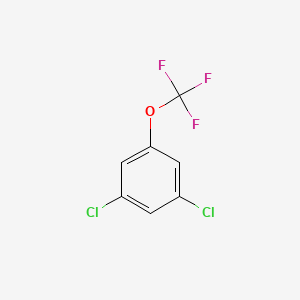
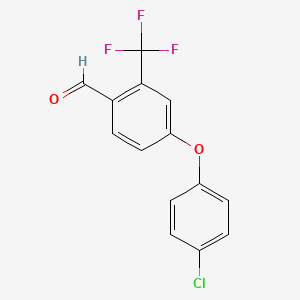

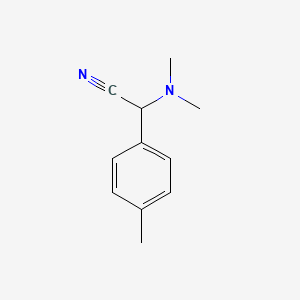

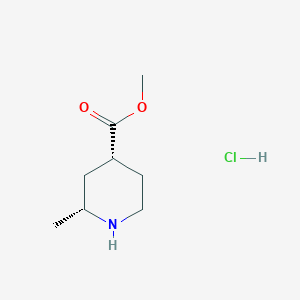
![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)
![tert-Butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate oxalate(2:1)](/img/structure/B3034279.png)